molecular formula C18H22N4O3 B7463209 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7463209
M. Wt: 342.4 g/mol
InChI Key: VSZRJNSHKNNQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of certain enzymes and receptors that are involved in the progression of various diseases. The compound has been found to inhibit the activity of certain kinases, which play a crucial role in the growth and survival of cancer cells. It has also been found to inhibit the activity of certain receptors, which are involved in the progression of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one are still being studied. However, it has been found to have a significant impact on the growth and survival of cancer cells. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its high potency and selectivity. The compound has been found to be highly effective in inhibiting the activity of certain enzymes and receptors, with minimal side effects. However, one of the limitations of using the compound in lab experiments is its low solubility, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one. One of the key areas of research is the development of new drugs based on the compound for the treatment of various diseases. Another area of research is the study of the biochemical and physiological effects of the compound, particularly in relation to its impact on cognitive function. Additionally, there is a need for further research into the synthesis method of the compound, with a focus on improving its solubility and purity.

Synthesis Methods

The synthesis method of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves the reaction of 4-amino-2-chloropyrido[1,2-a]pyrimidine with 1-(morpholine-4-carbonyl)piperidin-3-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure form of the compound.

Scientific Research Applications

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied in the field of medicinal chemistry. It has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.

properties

IUPAC Name

2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17-12-16(19-15-5-1-2-7-22(15)17)21-6-3-4-14(13-21)18(24)20-8-10-25-11-9-20/h1-2,5,7,12,14H,3-4,6,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZRJNSHKNNQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)N3C=CC=CC3=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

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